molecular formula C16H15BrN2O4 B5889207 N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5889207
M. Wt: 379.20 g/mol
InChI Key: LCIBWNLKCJBONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as BBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BBD is a synthetic compound that has been developed to target specific biological pathways in order to understand their mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is thought to target specific biological pathways involved in cell growth and inflammation. N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions that could be pursued in the study of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One potential area of research is the development of derivatives of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide that have improved potency and selectivity. Another area of research could be the investigation of the potential applications of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in the treatment of other diseases, such as neurodegenerative diseases or infectious diseases. Additionally, further studies could be conducted to better understand the mechanism of action of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide and its effects on specific biological pathways.

Synthesis Methods

The synthesis of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the reaction of 3,4-dimethoxybenzenecarboximidamide with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide as a white solid in high yield and purity. The synthesis of N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is relatively simple and can be performed on a large scale, making it an attractive compound for research purposes.

Scientific Research Applications

N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in medical research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-21-13-8-5-11(9-14(13)22-2)15(18)19-23-16(20)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIBWNLKCJBONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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